molecular formula C26H22N4O7 B11443306 N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11443306
M. Wt: 502.5 g/mol
InChI Key: UXXAVTPEMPOSDU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitrophenyl group, and a tetrahydroquinazolinone moiety

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Formation of the tetrahydroquinazolinone moiety: This can be synthesized through the cyclization of an appropriate amide precursor.

    Coupling reactions: The final step involves coupling the benzodioxole, nitrophenyl, and tetrahydroquinazolinone intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can be compared with similar compounds, such as:

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound has a similar benzodioxole ring but differs in the amide moiety.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound contains a benzodioxole ring but has a different amine group.

    N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: This compound has a benzodioxole ring and a sulfonamide group.

Properties

Molecular Formula

C26H22N4O7

Molecular Weight

502.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C26H22N4O7/c31-24(27-14-17-8-9-22-23(13-17)37-16-36-22)10-11-28-25(32)20-6-1-2-7-21(20)29(26(28)33)15-18-4-3-5-19(12-18)30(34)35/h1-9,12-13H,10-11,14-16H2,(H,27,31)

InChI Key

UXXAVTPEMPOSDU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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